molecular formula C5H7ClO3 B073677 Methyl 4-chloro-4-oxobutanoate CAS No. 1490-25-1

Methyl 4-chloro-4-oxobutanoate

Cat. No.: B073677
CAS No.: 1490-25-1
M. Wt: 150.56 g/mol
InChI Key: SRXOJMOGPYFZKC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-4-oxobutanoate is an organic compound with the molecular formula C5H7ClO3. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a chloroformyl group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-4-oxobutanoate can be synthesized through the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is typically carried out in dichloromethane as a solvent. The process involves the dropwise addition of oxalyl chloride to a solution of monomethyl succinate and dichloromethane, followed by the addition of N,N-dimethylformamide. The reaction mixture is stirred for about 2 hours, and the product is obtained by concentrating the reaction mixture under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-4-oxobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroformyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form methyl 4-hydroxybutanoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form methyl 4-chloro-4-oxobutanoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.

    Oxidation: Potassium permanganate, aqueous medium, room temperature.

Major Products Formed:

    Substitution: Amides, esters, thioesters.

    Reduction: Methyl 4-hydroxybutanoate.

    Oxidation: Methyl 4-chloro-4-oxobutanoic acid.

Scientific Research Applications

Methyl 4-chloro-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules that can be used in drug discovery and development.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methyl 4-chloro-4-oxobutanoate can be compared with other similar compounds such as:

    Methyl 4-bromo-4-oxobutanoate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Methyl 4-fluoro-4-oxobutanoate: Contains a fluorine atom, which affects its chemical properties and reactivity.

    Methyl 4-methoxy-4-oxobutanoate:

Uniqueness: The presence of the chloroformyl group in this compound makes it particularly reactive towards nucleophiles, distinguishing it from its analogs with different substituents. This unique reactivity allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-chloro-4-oxobutanoate
Source PubChem
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InChI

InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXOJMOGPYFZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061728
Record name Butanoic acid, 4-chloro-4-oxo-, methyl ester
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Molecular Weight

150.56 g/mol
Source PubChem
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CAS No.

1490-25-1
Record name Methyl succinyl chloride
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Record name Butanoic acid, 4-chloro-4-oxo-, methyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, methyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, methyl ester
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Record name Methyl 4-chloro-4-oxobutyrate
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Synthesis routes and methods I

Procedure details

Mono-methyl succinate (1), wherein alk is methyl, was chlorinated with oxalyl chloride in dimethyl formamide and methylene chloride to afford 3-carbomethoxypropionyl chloride (2). Compound (2) was catalytically hydrogenated over palladium-charcoal catalyst in the presence of 2,6-lutidine to yield 3-carbomethoxypropionaldehyde (3) which was reacted with formylmethylene triphenylphosphorane under Wittig reaction conditions to obtain 5-carbomethoxy-2-pentanal (4). Compound 4 was epoxidized with aqueous hydrogen peroxide in the presence of 1N sodium bicarbonate to afford methyl-4,5-epoxy-6-oxohexanoate (5). Compound (5) was reacted with tridecyltriphenylphosphonium ylid to give methyl-4,5-epoxy-6(Z)-nonadecenoate (6).
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of mono-methyl succinate, (150 g, 1.135 mol) in 900 ml of methylene chloride and 3 ml of N,N-dimethylformamide was added 119 ml (1.26 mol) of oxalyl chloride, while keeping the pot temperature below 5° C. After the addition was complete, the reaction mixture was stirred at 0° C. for 1 hour and then concentrated to vacuo to give a crude yellow liquid, which was used without purification in the Rosenmund reduction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Methyl 4-chloro-4-oxobutanoate used in the synthesis of colchicine analogs?

A1: In this study, this compound serves as a reagent for attaching a succinoyl side-chain to the core structure of the colchicine analog. This attachment is achieved through an iodine–magnesium–copper exchange reaction with the core structure, followed by reaction with this compound []. This step is crucial for constructing the desired polycyclic framework of the colchicine analog.

Q2: Are there alternative methods to incorporating the succinoyl side-chain mentioned in the study?

A2: Yes, the researchers also explored an alternative approach using a palladium-catalyzed Stille cross-coupling reaction []. This alternative method involved reacting the core structure with 2-tributylstannyl-5-methoxyfuran, followed by hydrolytic furan-opening, to introduce the succinoyl side-chain. This demonstrates the possibility of different synthetic routes for achieving the desired molecular structure.

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